molecular formula C9H10N2O3 B14741872 3-Pyridylacetylglycine CAS No. 6434-22-6

3-Pyridylacetylglycine

Cat. No.: B14741872
CAS No.: 6434-22-6
M. Wt: 194.19 g/mol
InChI Key: YVAORMCUQHSLMO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Pyridylacetylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

3-Pyridylacetylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridylacetylglycine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridylacetylglycine
  • 4-Pyridylacetylglycine
  • Nicotinic acid
  • Pyridoxine (Vitamin B6)

Uniqueness

3-Pyridylacetylglycine is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner compared to its analogs. Its strong basic properties and ability to form stable amide bonds make it a valuable compound in various research applications .

Properties

CAS No.

6434-22-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-[(2-pyridin-3-ylacetyl)amino]acetic acid

InChI

InChI=1S/C9H10N2O3/c12-8(11-6-9(13)14)4-7-2-1-3-10-5-7/h1-3,5H,4,6H2,(H,11,12)(H,13,14)

InChI Key

YVAORMCUQHSLMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC(=O)O

Origin of Product

United States

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